6-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-9-methyl-9H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-9-methyl-9H-purine is a complex organic compound with potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-9-methyl-9H-purine typically involves multi-step organic synthesis. The key steps include:
Formation of the imidazo[1,2-b]pyridazine core: : This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.
Introduction of the piperidin-1-yl group: : This step may involve nucleophilic substitution reactions.
Attachment of the purine moiety: : The final step involves coupling the previously formed intermediate with a purine derivative under suitable conditions.
Industrial Production Methods
For industrial-scale production, the process would be optimized to maximize yield and purity. This may involve:
Use of continuous flow reactors: : For better control over reaction conditions.
Automation and scaling up of key steps: : To ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions under suitable conditions, leading to the formation of oxidized derivatives.
Reduction: : Reduction of specific functional groups in the compound can be achieved using common reducing agents.
Substitution: : Nucleophilic and electrophilic substitution reactions can be performed on various positions of the compound.
Common Reagents and Conditions
Oxidation: : Agents like potassium permanganate or chromium trioxide.
Reduction: : Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: : Nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
Scientific Research Applications
6-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-9-methyl-9H-purine has diverse applications across various scientific domains:
Chemistry
As a reagent: : It can be used in chemical synthesis and reactions.
Material science: : Potential use in the development of novel materials with unique properties.
Biology
Biochemical studies: : Investigating interactions with biomolecules.
Drug design and development: : Potential lead compound for pharmaceutical research.
Medicine
Therapeutic applications: : Exploring its efficacy in treating specific diseases or conditions.
Diagnostic tools: : Development of probes or markers based on the compound.
Industry
Catalysis: : Potential use as a catalyst in industrial chemical processes.
Polymer chemistry: : Incorporation into polymers for enhanced properties.
Mechanism of Action
The compound's mechanism of action is based on its interaction with specific molecular targets. It may:
Bind to enzymes or receptors: : Modulating their activity.
Alter signaling pathways: : Leading to changes in cellular functions.
Interfere with DNA or RNA processes: : Impacting genetic regulation.
Comparison with Similar Compounds
Compared to other similar compounds, 6-{4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-9-methyl-9H-purine exhibits unique properties that make it distinct:
Structural uniqueness: : The combination of imidazo[1,2-b]pyridazine and purine moieties is relatively rare.
Reactivity: : Offers a wide range of chemical reactivity due to the diverse functional groups present.
Similar Compounds
6-(4-piperidinyl)-9-methyl-9H-purine: : Lacks the imidazo[1,2-b]pyridazine group.
2,3-dimethylimidazo[1,2-b]pyridazine: : Lacks the purine and piperidinyl groups.
9-methyl-9H-purine derivatives: : Structural analogs with different substituents.
This compound's intricate structure and multifaceted applications make it a subject of significant interest in various fields of research and industry.
Properties
IUPAC Name |
6-[4-[(2,3-dimethylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-9-methylpurine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N8O/c1-13-14(2)28-16(24-13)4-5-17(25-28)29-10-15-6-8-27(9-7-15)20-18-19(21-11-22-20)26(3)12-23-18/h4-5,11-12,15H,6-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOTHBRNUXDPLHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=N1)C=CC(=N2)OCC3CCN(CC3)C4=NC=NC5=C4N=CN5C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.